

Toxicological Profile of 2-Butyl-1-dodecanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Butyl-1-dodecanol

Cat. No.: B15184258

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Introduction

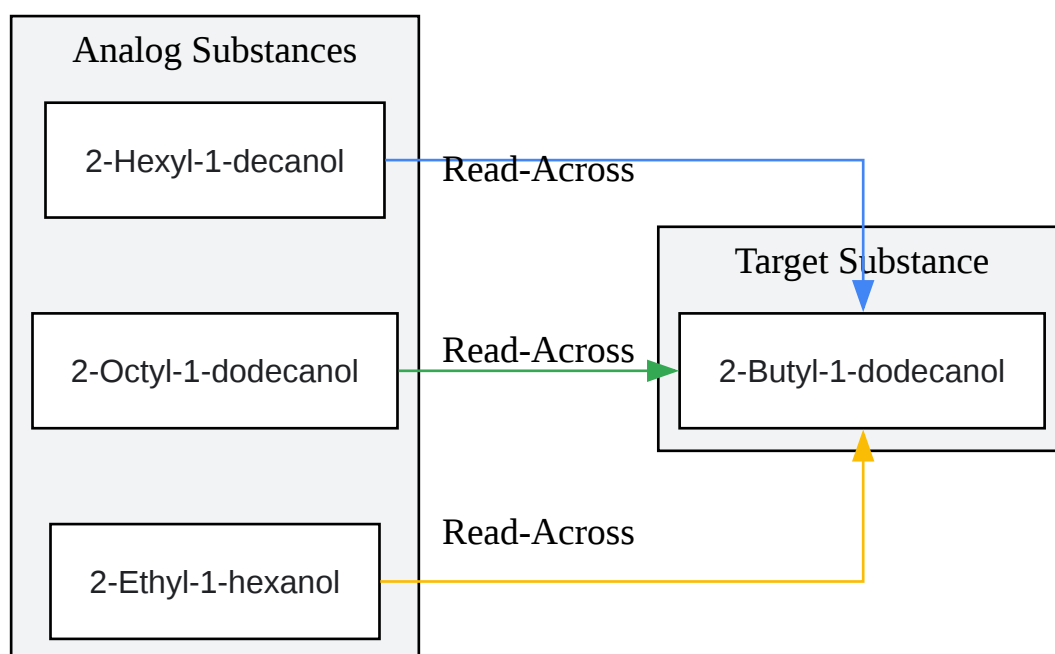
2-Butyl-1-dodecanol, a member of the Guerbet alcohols chemical family, is a branched-chain primary alcohol. Its unique physical and chemical properties, such as low volatility, liquidity at low temperatures, and excellent lubricity, have led to its use in a variety of industrial applications, including cosmetics, lubricants, and as a chemical intermediate.^[1] A thorough understanding of its toxicological profile is essential for ensuring its safe handling and use.

Due to the limited availability of direct toxicological data for **2-butyl-1-dodecanol**, this guide employs a scientifically accepted read-across approach. This method utilizes data from structurally similar Guerbet alcohols to predict the toxicological properties of the target substance. The selected analogues for this assessment are 2-hexyl-1-decanol, 2-octyl-1-dodecanol, and 2-ethyl-1-hexanol, which share a common chemical class and are expected to have similar metabolic pathways and toxicological profiles.^{[2][3]}

This technical guide provides a comprehensive overview of the toxicological profile of **2-butyl-1-dodecanol**, covering acute toxicity, skin and eye irritation, skin sensitization, mutagenicity, and repeated-dose toxicity. Detailed experimental protocols for key toxicological studies are provided, along with visual representations of the read-across strategy and representative experimental workflows.

Read-Across Justification

The use of a read-across approach is justified based on the structural and metabolic similarities among Guerbet alcohols. These branched-chain primary alcohols are part of a homologous series, and their toxicological properties are expected to be comparable.[4] The primary metabolic pathway for these alcohols involves oxidation to the corresponding aldehyde and carboxylic acid, followed by further metabolism. This shared metabolic fate supports the assumption of similar systemic toxicity profiles.[2] Regulatory bodies and scientific literature support the use of read-across for this class of chemicals to fill data gaps, reducing the need for redundant animal testing.[3]



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Figure 1: Read-across approach for **2-Butyl-1-dodecanol**.

Data Presentation

The following tables summarize the available quantitative toxicological data for the selected analogue compounds.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Analogue Compound
LD50	Rat	Oral	> 40 mg/kg	2-Hexyl-1-decanol
LD50	Rabbit	Dermal	2 mg/kg	2-Hexyl-1-decanol
LD50	Rat, Mouse, Guinea Pig, Rabbit	Oral	>3000 mg/kg bw	2-Ethyl-1-hexanol[5]

Table 2: Skin and Eye Irritation

Endpoint	Species	Result	Analogue Compound
Skin Irritation	Rabbit	Irritating	2-Octyl-1-dodecanol[2]
Skin Irritation	Rabbit	Moderately irritating	2-Ethyl-1-hexanol[4]
Eye Irritation	Rabbit	Irritating	2-Octyl-1-dodecanol[2]
Eye Irritation	Rabbit	Severely irritating	2-Ethyl-1-hexanol[4]

Table 3: Skin Sensitization

Endpoint	Species	Result	Analogue Compound
Skin Sensitization	Guinea Pig	Negative	2-Hexyl-1-decanol

Table 4: Mutagenicity

Test Type	Test System	Result	Analogue Compound
Germ Cell Mutagenicity	Hamster Ovary	Negative	2-Hexyl-1-decanol
In vitro and in vivo assays	-	Not mutagenic	2-Ethyl-1-hexanol[6]

Table 5: Repeated Dose Toxicity

Study Duration	Species	Route	NOAEL	Effects Observed at LOAEL	Analogue Compound
90-day	Rat	Oral	125 mg/kg bw/day	Effects on liver and stomach at 250 mg/kg bw/day	2-Ethyl-1-hexanol[5]
14-day	Rat	Oral (Gavage)	352 mg/kg/day	Significant increase in liver weight and number of hepatic peroxisomes at 702 mg/kg/day	2-Ethyl-1-hexanol[7]
21-day	Rat	Oral (Diet)	-	Decreased serum lipids, increased liver weights, and an increase in liver peroxisomes at ~1000 mg/kg/day	2-Ethyl-1-hexanol[7]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines.

Acute Dermal Toxicity (Based on OECD Guideline 402)

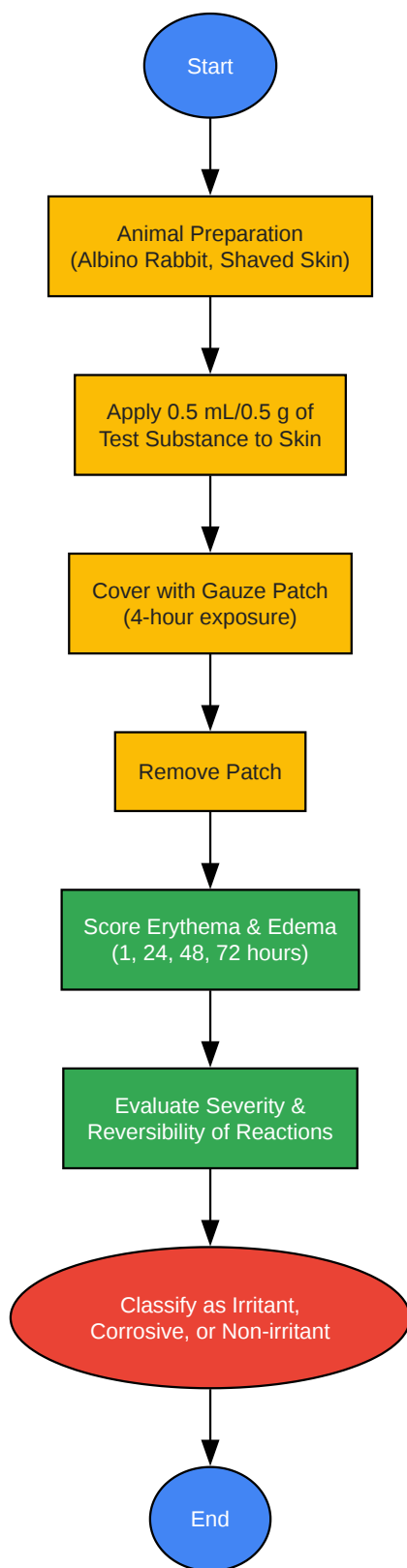
- **Test Principle:** To assess the potential short-term hazards of a substance when it comes into contact with the skin.
- **Test System:** Young adult albino rabbits are typically used.
- **Dose Levels and Administration:** A limit test is often performed first at a dose of 2000 mg/kg body weight. If mortality or morbidity is observed, a full study with at least three dose levels is conducted. The test substance is applied uniformly over a shaved area of at least 10% of the body surface and held in contact with the skin under a porous gauze dressing for 24 hours.
- **Observation Parameters and Duration:** Animals are observed for mortality and clinical signs of toxicity at 1, 2, 4, and 6 hours after application and then daily for 14 days. Body weight is recorded weekly.
- **Evaluation of Results:** The LD50 (median lethal dose) is calculated if sufficient data are available. All animals are subjected to a gross necropsy at the end of the study.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

- **Test Principle:** To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
- **Test System:** Albino rabbits are the recommended species.
- **Dose Levels and Administration:** A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a gauze patch.
- **Observation Parameters and Duration:** The patch is removed after a 4-hour exposure period. Skin reactions (erythema and edema) are scored at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[8]
- **Evaluation of Results:** The mean scores for erythema and edema are calculated for each animal at each observation time. The substance is classified as an irritant or corrosive based on the severity and reversibility of the skin reactions.[8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

- **Test Principle:** To assess the potential of a substance to cause damage to the eye.
- **Test System:** Albino rabbits are the recommended species.
- **Dose Levels and Administration:** A single dose of 0.1 mL (for liquids) or not more than 100 mg (for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- **Observation Parameters and Duration:** The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of effects.
- **Evaluation of Results:** Scores for each effect are recorded at each observation point. The substance is classified based on the severity and persistence of the ocular lesions.



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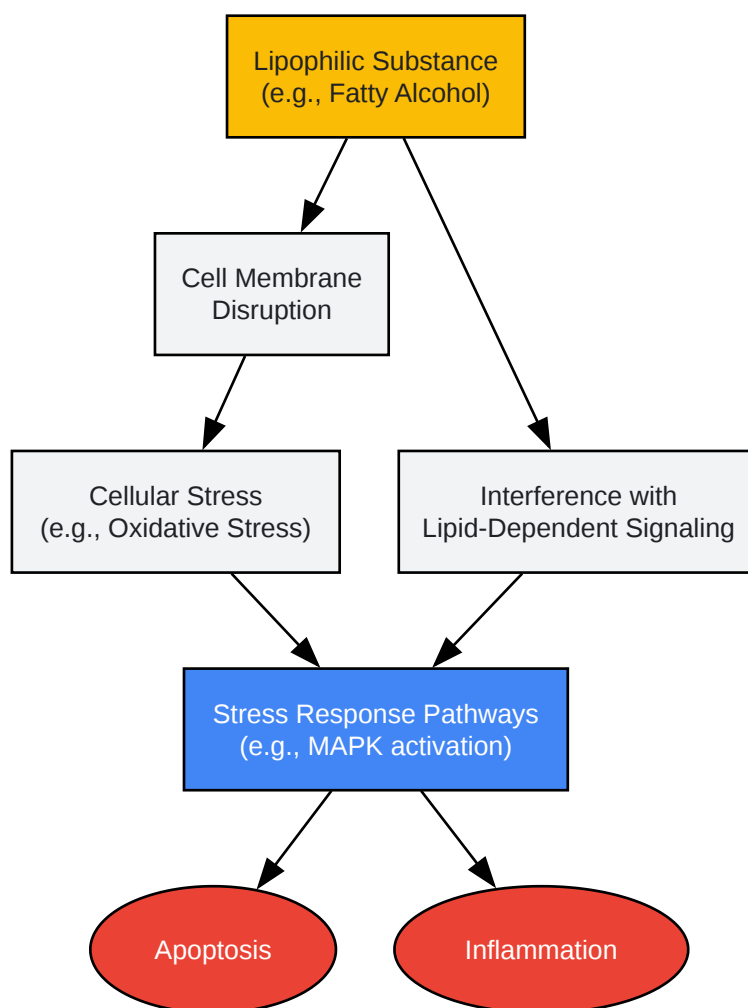
Figure 2: Workflow for OECD 404 Skin Irritation Test.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD Guideline 471)

- **Test Principle:** To detect gene mutations induced by a chemical, which cause the reversion of a mutation in a bacterial strain, allowing it to grow on a medium lacking a specific amino acid.
- **Test System:** Strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations in the histidine or tryptophan operon, respectively.
- **Dose Levels and Administration:** At least five different concentrations of the test substance are used. The test is performed with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism. The test substance is mixed with the bacterial culture and plated on a minimal agar medium.
- **Observation Parameters and Duration:** Plates are incubated for 48-72 hours at 37°C.
- **Evaluation of Results:** The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Potential Signaling Pathways

While specific signaling pathways for **2-butyl-1-dodecanol** have not been elucidated, the general toxicological effects of alcohols can provide some insights. High concentrations of alcohols can disrupt cell membranes due to their lipophilic nature, leading to cytotoxicity. For shorter-chain alcohols like ethanol, effects on signaling pathways such as mitogen-activated protein kinase (MAPK) have been observed, which can influence cell proliferation, differentiation, and apoptosis. It is plausible that longer-chain alcohols, if they reach sufficient intracellular concentrations, could also interfere with lipid-dependent signaling pathways or induce cellular stress responses. However, without specific data for **2-butyl-1-dodecanol**, any proposed pathway remains speculative.



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Figure 3: Hypothetical Cellular Toxicity Pathway.

Conclusion

Based on a read-across approach using data from structurally similar Guerbet alcohols, **2-butyl-1-dodecanol** is predicted to have a low order of acute oral and dermal toxicity. It is expected to be a skin and eye irritant. The available data on an analogue suggests it is not a skin sensitizer and is not mutagenic. Repeated-dose studies on a close analogue indicate that the liver may be a target organ at higher dose levels. This toxicological profile, derived from robust analogue data, provides a strong basis for the safe handling and use of **2-butyl-1-dodecanol** in its intended applications. Further testing on **2-butyl-1-dodecanol** itself would be required to definitively confirm these findings.

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